SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE
Overview
Description
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfide group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, which can inhibit the proliferation of cancer cells by depriving them of the essential iron required for their growth . The compound may also induce apoptosis in cancer cells through the mitochondrial pathway, as evidenced by changes in the expression of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE can be compared with other similar compounds, such as:
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain the triazinoindole structure but with different substituents, which can affect their biological activity and chemical properties.
Indolo[2,3-b]quinoxalines: These compounds have a similar fused ring structure and are known for their DNA intercalating properties and antiviral activities.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-butan-2-ylsulfanyl-5-ethyl-[1,2,4]triazino[5,6-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-4-10(3)20-15-16-14-13(17-18-15)11-8-6-7-9-12(11)19(14)5-2/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZBINMNMFKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C3=CC=CC=C3N2CC)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.